N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

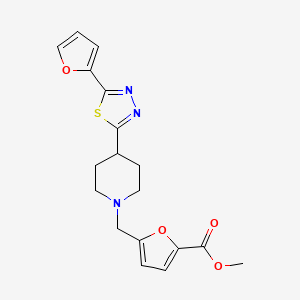

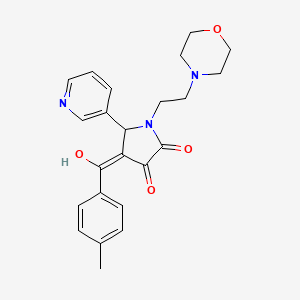

The compound “N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonamide group, which is a sulfur atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the sulfonamide group. The 3-fluoro-4-methylphenyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrimidine ring would provide a planar, aromatic core, while the sulfonamide group would introduce polarity to the molecule .Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions, depending on the conditions. For example, the pyrimidine ring could participate in electrophilic aromatic substitution reactions, while the sulfonamide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could make the compound more soluble in water, while the pyrimidine ring could contribute to its stability .科学的研究の応用

Development of Fluorescent Probes

The design of selective and sensitive fluorescent probes for detecting specific substances in biological and environmental samples is a crucial area of research. For instance, the study by Wang et al. (2012) elaborates on a reaction-based fluorescent probe designed for the discrimination of thiophenols over aliphatic thiols. This probe employs an intramolecular charge transfer mechanism, facilitated by a strong electron-withdrawing group for recognition, demonstrating its potential in environmental and biological sciences for thiophenols sensing (Wang et al., 2012).

Novel Drug Synthesis

The synthesis of new drug molecules is another significant application. Thangarasu et al. (2019) describe the synthesis and biological evaluation of novel pyrazole derivatives from precursors similar to "N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide." These compounds exhibited potential antioxidant, anti-breast cancer, and anti-inflammatory properties, showcasing the importance of such molecules in the development of new therapeutic agents (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Molecular Interaction Studies

Research into the interactions between synthesized compounds and biological molecules provides insights into potential therapeutic and toxicological applications. Naeeminejad et al. (2017) investigated the interaction between synthesized heterocyclic benzene sulfonamide compounds and hemoglobin using fluorescence quenching and molecular modeling techniques. Their findings contribute to the understanding of how these interactions can be leveraged in drug design and toxicological assessments (Naeeminejad et al., 2017).

作用機序

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide involves the reaction of 3-fluoro-4-methylbenzenesulfonamide with ethyl acetoacetate, followed by cyclization and sulfonation to form the final product.", "Starting Materials": [ "3-fluoro-4-methylbenzenesulfonamide", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium nitrite", "sodium sulfite", "sodium hydroxide", "acetic acid", "water" ], "Reaction": [ "Step 1: Dissolve 3-fluoro-4-methylbenzenesulfonamide (1.0 eq) and ethyl acetoacetate (1.2 eq) in dry ethanol and add sodium ethoxide (1.2 eq). Heat the mixture under reflux for 6 hours.", "Step 2: Cool the reaction mixture and add sulfuric acid to adjust the pH to 2. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Dissolve the product in acetic acid and add sodium nitrite (1.2 eq) and sodium sulfite (1.2 eq) at 0°C. Stir the mixture for 30 minutes.", "Step 4: Add sodium hydroxide (1.2 eq) to the reaction mixture and stir for 1 hour. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Cyclize the product by heating it with acetic acid and water under reflux for 6 hours. Cool the mixture and extract the product with ethyl acetate.", "Step 6: Sulfonate the product by dissolving it in sulfuric acid and adding sodium nitrite (1.2 eq) and sodium sulfite (1.2 eq) at 0°C. Stir the mixture for 30 minutes.", "Step 7: Add sodium hydroxide (1.2 eq) to the reaction mixture and stir for 1 hour. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 8: Purify the product by column chromatography using a mixture of ethyl acetate and hexane as the eluent." ] } | |

CAS番号 |

887461-76-9 |

分子式 |

C11H10FN3O4S |

分子量 |

299.28 |

IUPAC名 |

N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

InChI |

InChI=1S/C11H10FN3O4S/c1-6-2-3-7(4-8(6)12)15-20(18,19)9-5-13-11(17)14-10(9)16/h2-5,15H,1H3,(H2,13,14,16,17) |

InChIキー |

SRPGEMARWALCCQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-benzylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2764358.png)

![N-(2-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2764362.png)

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2764367.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2764368.png)

![2-Chloro-N-[2-chloro-5-(morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B2764376.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2764377.png)